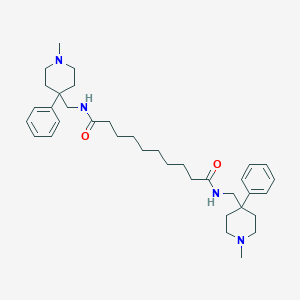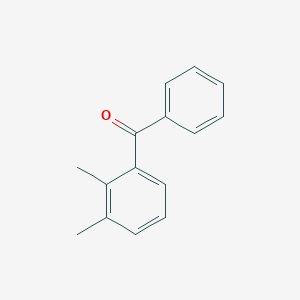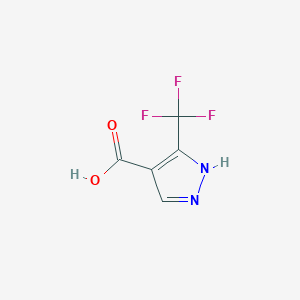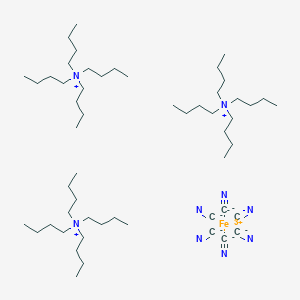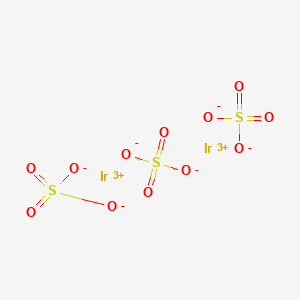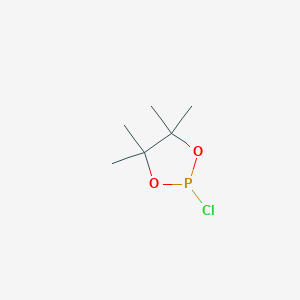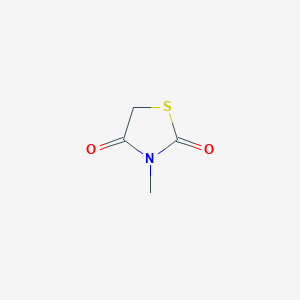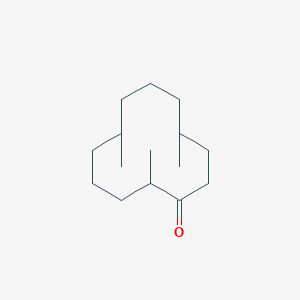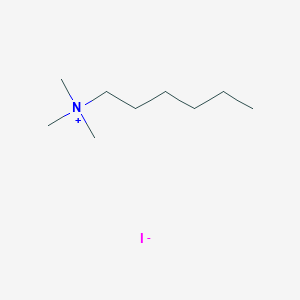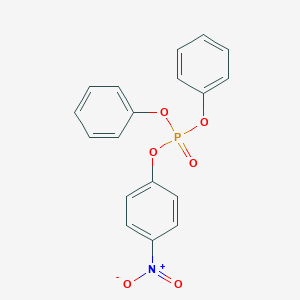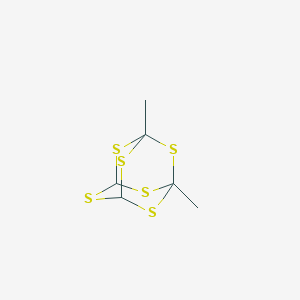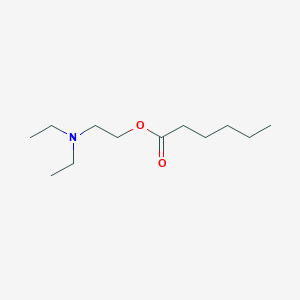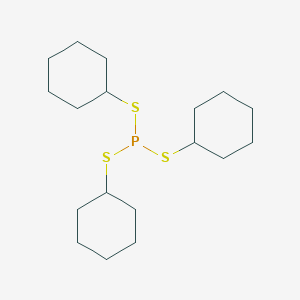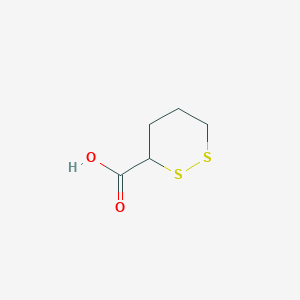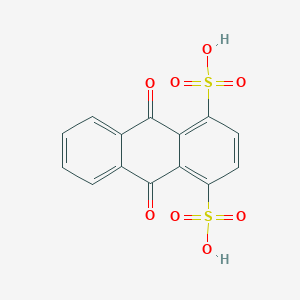
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid, commonly known as Anthraquinone-2,7-disulfonic acid (AQDS), is a redox-active compound used in various scientific research applications. It has a broad range of applications in the field of biochemistry, physiology, and material science. AQDS is a versatile compound that has been used in various research studies due to its unique structural and chemical properties.
作用机制
The mechanism of action of 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid is based on its redox-active properties. 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can undergo reversible oxidation and reduction reactions, which makes it an excellent electron shuttle in various applications. In microbial fuel cells, 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can transfer electrons from the microorganisms to the electrode, facilitating the production of electricity. In bioremediation studies, 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can enhance the degradation of pollutants by transferring electrons to the microorganisms, which can use them as a source of energy. In electrochemical analysis, 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can facilitate the detection of analytes by transferring electrons to the electrode, which generates a measurable signal.
生化和生理效应
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has been shown to have various biochemical and physiological effects in different organisms. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has also been shown to have antimicrobial properties, which can inhibit the growth of microorganisms. In addition, 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has been shown to have anti-inflammatory properties, which can reduce the inflammation response in cells.
实验室实验的优点和局限性
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has several advantages for lab experiments, including its redox-active properties, which make it an excellent electron shuttle in various applications. 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in different environments. However, 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has some limitations, including its potential toxicity to some organisms and its limited solubility in water.
未来方向
There are several future directions for 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid research, including the development of new synthesis methods to improve its purity and yield. 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can also be modified to enhance its redox properties, which can improve its performance in various applications. Furthermore, 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can be used in combination with other compounds to enhance its effectiveness in different applications. Finally, 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can be used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Conclusion:
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid is a redox-active compound with a broad range of applications in various scientific research fields. Its unique structural and chemical properties make it an excellent electron shuttle in microbial fuel cells, bioremediation, and electrochemical analysis. 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has several biochemical and physiological effects, including antioxidant, antimicrobial, and anti-inflammatory properties. While 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has some limitations, its future directions in research include the development of new synthesis methods, modification to enhance its redox properties, and the development of new materials with unique properties.
合成方法
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid can be synthesized through various methods, including the oxidation of anthracene-2,7-disulfonic acid using potassium permanganate and the reduction of anthraquinone-2,7-disulfonic acid using zinc and hydrochloric acid. The chemical structure of 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid is shown below:
科学研究应用
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has been widely used in various scientific research applications, including microbial fuel cells, bioremediation, and electrochemical analysis. It has been used as an electron shuttle in microbial fuel cells to enhance the electron transfer rate between the microorganisms and the electrode. 9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid has also been used in bioremediation studies to enhance the degradation of pollutants by microorganisms. It has been used as a mediator in electrochemical analysis to enhance the sensitivity and selectivity of the detection method.
属性
CAS 编号 |
14486-59-0 |
|---|---|
产品名称 |
9,10-Dihydro-9,10-dioxo-1,4-anthracenedisulfonic acid |
分子式 |
C14H8O8S2 |
分子量 |
368.3 g/mol |
IUPAC 名称 |
9,10-dioxoanthracene-1,4-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-7-3-1-2-4-8(7)14(16)12-10(24(20,21)22)6-5-9(11(12)13)23(17,18)19/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI 键 |
JSHSWIGVFFHFPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)S(=O)(=O)O)S(=O)(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



